

# what are the pharmacokinetics of inhaled Bimosiamose

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## Compound Focus: Bimosiamose

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## Pharmacokinetics of Inhaled Bimosiamose

The quantitative PK data for inhaled **Bimosiamose** from two Phase I trials are summarized in the table below.

Trial Design	Dosing Regimen	Key Pharmacokinetic Findings
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| **Single-dose escalation study** [1] [2] | Single inhalation of 2 mg to 140 mg | **C<sub>max</sub>**: 64 ng/mL (after a 105 mg single dose). **Detection**: Plasma concentrations were quantifiable only at single doses  $\geq$  105 mg. | | **Multiple-dose study** [1] [2] | 8 mg to 70 mg, twice daily for 7 days | **C<sub>max</sub>**: 64 ng/mL (at the 50 mg twice daily dose). **AUC**: Median AUC of **5746 h·ng/mL** for the 70 mg twice daily dose over the treatment period. **Detection**: Plasma concentrations were quantifiable only at doses  $\geq$  50 mg twice daily. |

The central finding from these studies is that **Bimosiamose** has **low systemic bioavailability** when administered via inhalation [1] [2]. The drug was detected in plasma only at relatively high dose levels.

## Detailed Experimental Protocols

The PK data above were generated under the following standardized clinical trial conditions.

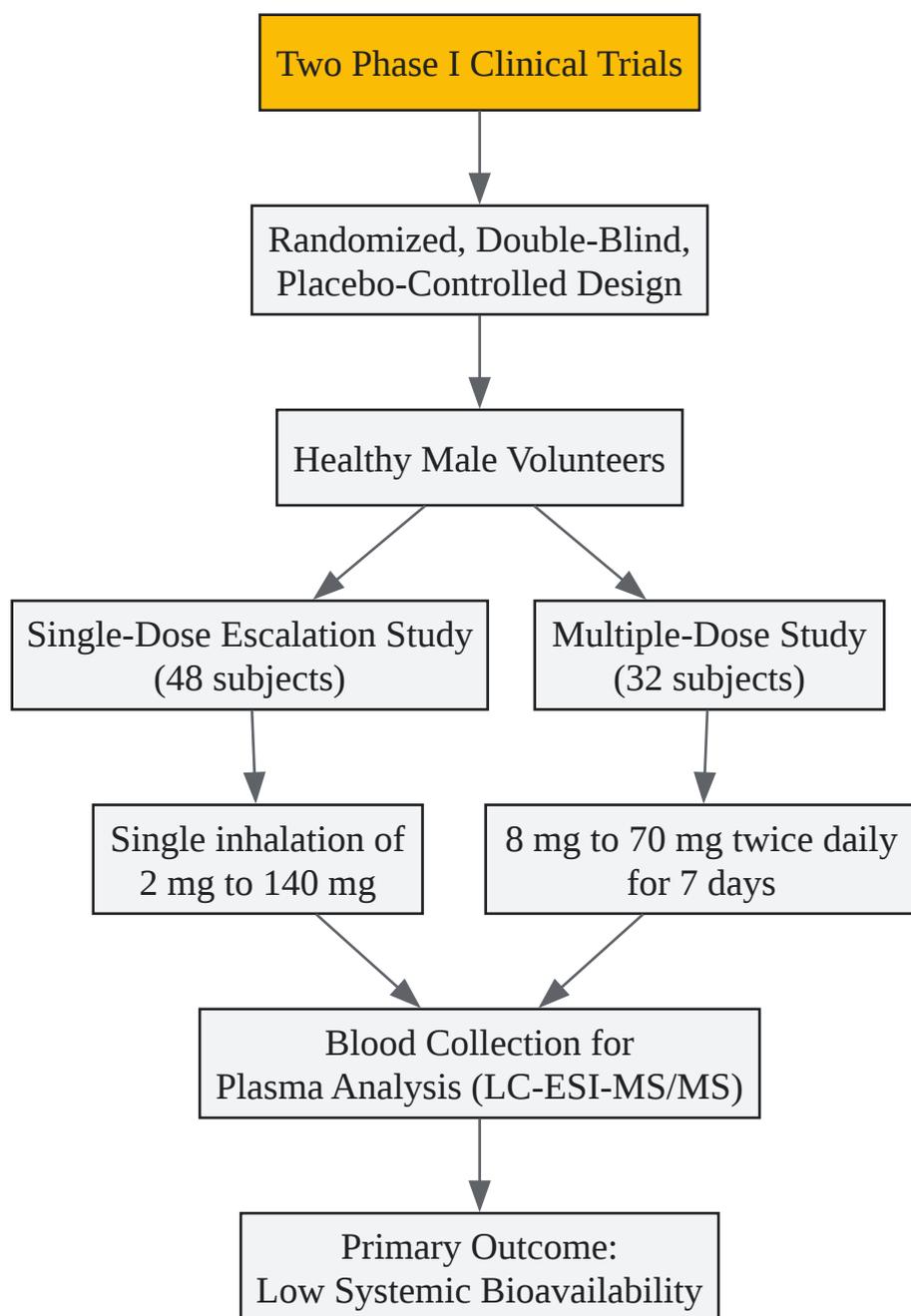
- **Study Populations:** The trials were conducted in healthy male subjects. The single-dose study enrolled 48 subjects, and the multiple-dose study enrolled 32 subjects [1] [2].
- **Administration Method:** The drug was administered as an aqueous solution via a PARI LC Star nebulizer. A volume of 4 mL was inhaled over a period of 15 minutes [1].
- **Bioanalytical Method:** Plasma concentrations of **Bimosiamose** were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method. The lower limit of quantification (LOQ) for this assay was **30 ng/mL** [1].

## Context and Clinical Relevance

- **Mechanism of Action:** **Bimosiamose** is a synthetic, small-molecule **pan-selectin antagonist** [1] [3]. It works by blocking the selectin-mediated initial "tethering and rolling" of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [1].
- **Therapeutic Rationale:** The low systemic exposure is likely a favorable characteristic for an inhaled drug intended to act locally in the lungs to treat inflammatory airway diseases like asthma [4] and COPD [5]. This approach aims to maximize therapeutic effects at the site of action while minimizing systemic side effects.
- **Comparative Route of Administration:** For context, the pharmacokinetics of **Bimosiamose** have also been studied after intravenous and subcutaneous administration, which result in significantly higher systemic exposure (e.g., C<sub>max</sub> in the µg/mL range) [6] [7].

## Research Workflow

The diagram below outlines the design of the clinical studies from which the PK data were derived.



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> Workflow of the first-in-human Phase I trials that established the foundational pharmacokinetic and safety profile of inhaled **Bimosiamose**.

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